molecular formula C5H5BF5KO B13333119 Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate

Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate

Cat. No.: B13333119
M. Wt: 226.00 g/mol
InChI Key: DDVVIEFJZVKQNV-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The unique structure of this compound, featuring a spirocyclic framework with fluorine atoms, makes it an interesting subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the formation of the trifluoroborate salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate exerts its effects is primarily through its ability to participate in chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of fluorine atoms enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2,2-difluoro-5-oxaspiro[23]hexan-1-yl)trifluoroborate is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which confer enhanced stability and reactivity

Properties

Molecular Formula

C5H5BF5KO

Molecular Weight

226.00 g/mol

IUPAC Name

potassium;(2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)-trifluoroboranuide

InChI

InChI=1S/C5H5BF5O.K/c7-5(8)3(6(9,10)11)4(5)1-12-2-4;/h3H,1-2H2;/q-1;+1

InChI Key

DDVVIEFJZVKQNV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C2(C1(F)F)COC2)(F)(F)F.[K+]

Origin of Product

United States

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